5-Methoxy-1-methylcyclohex-1-ene
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Overview
Description
5-Methoxy-1-methylcyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It features a cyclohexene ring with a methoxy group (-OCH3) and a methyl group (-CH3) attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methylcyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol. This intermediate is then dehydrated by heating in the presence of an acid or a base to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes using catalysts such as sulfuric acid or phosphoric acid. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated cyclohexane derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexenes.
Scientific Research Applications
5-Methoxy-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: Its derivatives may be studied for potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methylcyclohex-1-ene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
Comparison
5-Methoxy-1-methylcyclohex-1-ene is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its methylcyclohexene counterparts. This functional group can enhance solubility, reactivity, and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
94060-00-1 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5-methoxy-1-methylcyclohexene |
InChI |
InChI=1S/C8H14O/c1-7-4-3-5-8(6-7)9-2/h4,8H,3,5-6H2,1-2H3 |
InChI Key |
LREMKQATFVWOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)OC |
Origin of Product |
United States |
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